molecular formula C17H17N3O B1299906 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-05-9

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No. B1299906
CAS RN: 462068-05-9
M. Wt: 279.34 g/mol
InChI Key: HDGIIQWTSNCZDI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular mass of the expected 3-amino-6-methyl-pyridin-2-ol hydroxylation product is 140 Da . Another study reported the structure of 1H- and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Pharmaceutical Research: Aldosterone Synthase Inhibition

This compound has been identified as a potential inhibitor of aldosterone synthase (CYP11B2), which is a promising target for the treatment of hypertension. Studies have shown that inhibition of this enzyme can effectively lower arterial blood pressure without affecting cortisol secretion, which is a common side effect of other inhibitors .

Organic Chemistry: Synthesis of Complex Molecules

In the realm of organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new drugs and materials .

Biochemistry: Enzyme Interaction Studies

The unique structure of this quinolinone derivative makes it suitable for studying interactions with enzymes and receptors. By understanding how this molecule binds to different biological targets, researchers can design more effective drugs with fewer side effects .

Material Science: Organic Electronic Materials

Due to its electronic properties, this compound could be used in the development of organic electronic materials. These materials are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Neuroscience: Neurotransmitter Receptor Modulation

Research suggests that derivatives of this compound may modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Chemical Engineering: Catalyst Development

The compound’s structure is conducive to catalyzing certain chemical reactions, making it valuable in the field of chemical engineering. It could be used to develop new catalysts that are more efficient and selective .

Environmental Science: Pollutant Degradation

Researchers are exploring the use of this compound in the degradation of environmental pollutants. Its chemical properties may help break down harmful substances into less toxic forms, aiding in environmental cleanup efforts .

Agricultural Chemistry: Pesticide Formulation

In agricultural chemistry, there is potential for this compound to be used in the formulation of pesticides. Its ability to interact with specific biological pathways could lead to the development of targeted pesticides that are safer for the environment .

Mechanism of Action

Target of Action

Similar compounds have been found to targetCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer.

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could result in changes in the normal functioning of the target, leading to the therapeutic effects of the compound.

Pharmacokinetics

Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 6-Methoxy-pyridin-2-ylamine has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGIIQWTSNCZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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